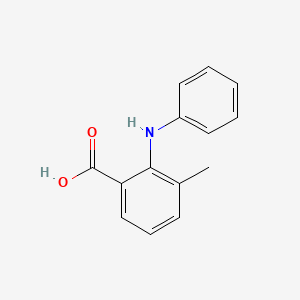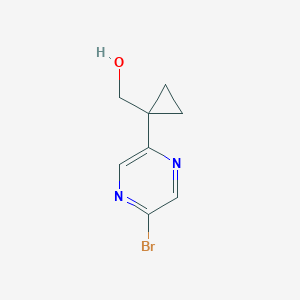
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol: is a chemical compound with the molecular formula C8H9BrN2O It is characterized by the presence of a bromopyrazine ring attached to a cyclopropylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol typically involves the reaction of 5-bromopyrazine with cyclopropylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of (1-(5-Bromopyrazin-2-YL)cyclopropyl)aldehyde or (1-(5-Bromopyrazin-2-YL)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Hydroxypyrazin-2-YL)cyclopropyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromopyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropylmethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1-(5-Chloropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Fluoropyrazin-2-YL)cyclopropyl)methanol
- (1-(5-Iodopyrazin-2-YL)cyclopropyl)methanol
Uniqueness
(1-(5-Bromopyrazin-2-YL)cyclopropyl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs
特性
CAS番号 |
1447606-33-8 |
|---|---|
分子式 |
C8H9BrN2O |
分子量 |
229.07 g/mol |
IUPAC名 |
[1-(5-bromopyrazin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-10-6(3-11-7)8(5-12)1-2-8/h3-4,12H,1-2,5H2 |
InChIキー |
OLNMYWULDUHBLL-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
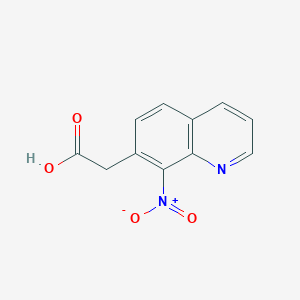


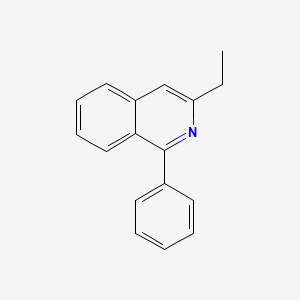
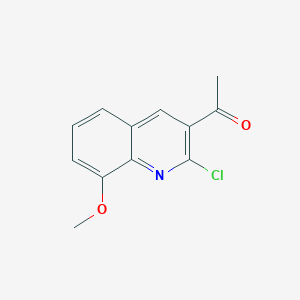
![1-Oxaspiro[4.5]dec-3-en-2-one, 4-phenyl-](/img/structure/B11878306.png)
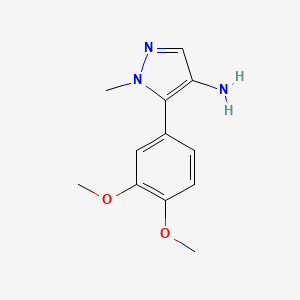
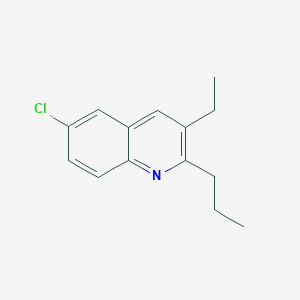
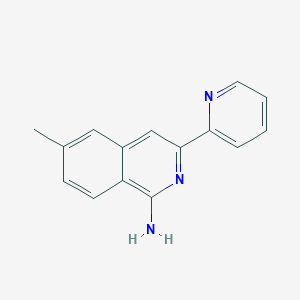

![Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11878318.png)
